SpiD3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H22N2O6 |

|---|---|

Molecular Weight |

470.5 g/mol |

IUPAC Name |

3'-methylidene-1-[3-(4'-methylidene-2,5'-dioxospiro[indole-3,2'-oxolane]-1-yl)propyl]spiro[indole-3,5'-oxolane]-2,2'-dione |

InChI |

InChI=1S/C27H22N2O6/c1-16-14-26(34-22(16)30)18-8-3-5-10-20(18)28(24(26)32)12-7-13-29-21-11-6-4-9-19(21)27(25(29)33)15-17(2)23(31)35-27/h3-6,8-11H,1-2,7,12-15H2 |

InChI Key |

MAJYGNYMOANPNU-UHFFFAOYSA-N |

Canonical SMILES |

C=C1CC2(C3=CC=CC=C3N(C2=O)CCCN4C5=CC=CC=C5C6(C4=O)CC(=C)C(=O)O6)OC1=O |

Origin of Product |

United States |

Foundational & Exploratory

SpiD3: A Novel Spirocyclic Dimer Targeting Key Survival Pathways in Chronic Lymphocytic Leukemia

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SpiD3 is a novel, spirocyclic dimer that has demonstrated significant preclinical anti-cancer properties, particularly in the context of chronic lymphocytic leukemia (CLL).[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental data related to this compound, tailored for professionals in the fields of oncology research and drug development. This compound's unique mode of action, which involves the modulation of critical survival pathways such as NF-κB signaling and the unfolded protein response (UPR), positions it as a promising therapeutic candidate, especially in cases of resistance to current frontline therapies.[1][4][5]

Chemical Structure

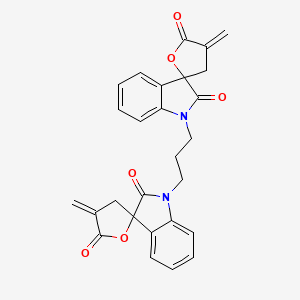

This compound is a dimeric form of a spirocyclic compound known as analog 19.[4][6][7][8] The dimerization is achieved through a 3-carbon linker, which has been shown to be more potent in inhibiting malignant cell growth compared to longer linker lengths, such as in its counterpart SpiD7 (a 7-carbon-linker dimer).[7][8] The core structure features a Michael acceptor moiety, which enables this compound to covalently bind to surface-exposed cysteine (SEC) residues on its target proteins.[7][8]

Chemical Structures of Analog 19, this compound, and SpiD7 [4][6][7][8]

| Compound | Structure |

| Analog 19 (monomer) |  |

| This compound | |

| SpiD7 | |

Mechanism of Action

This compound exerts its cytotoxic effects on cancer cells through a multi-faceted mechanism of action. The primary pathways targeted by this compound are the NF-κB signaling pathway and the Unfolded Protein Response (UPR).[4][5][6][7]

Inhibition of NF-κB Signaling

This compound has been shown to covalently modify key proteins in the NF-κB pathway, including p65 and IKKβ, by targeting their surface-exposed cysteine residues.[7][8] This covalent modification leads to the inhibition of NF-κB activation, a critical pro-survival pathway in many B-cell malignancies, including CLL.[7][9] The inhibition of NF-κB signaling by this compound occurs independently of tumor microenvironment-associated stimuli.[7][9]

Induction of the Unfolded Protein Response (UPR)

By binding to cellular proteins, this compound can mimic the accumulation of misfolded proteins, thereby inducing the Unfolded Protein Response (UPR).[7][8] In cancer cells, which often have a high basal level of UPR activation, the further induction of this pathway by this compound can lead to a state of proteotoxic stress, ultimately resulting in apoptosis and inhibition of protein synthesis.[4][5][6][7] this compound treatment leads to the upregulation of UPR markers such as ATF4 and CHOP.[7]

Caption: this compound's dual mechanism of action: inhibiting NF-κB signaling and inducing the UPR.

Quantitative Data

This compound has demonstrated potent anti-proliferative effects across a panel of B-cell malignancy cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy.

Table 1: Anti-proliferative Activity of this compound in B-cell Malignancy Cell Lines [4][6][7]

| Cell Line | Description | IC50 (µM) after 72h |

| HG-3 | CLL | ~0.1 |

| OSU-CLL | CLL | ~0.5 |

| MEC1 | CLL (TP53 mutant) | 0.5 |

| MEC2 | CLL (TP53 mutant) | 0.5 |

Table 2: Effects of this compound Treatment on CLL Cells

| Parameter | Treatment Conditions | Observed Effect | Reference |

| Apoptosis | 0.25-1 µM; 24 h | Induction of apoptosis in CLL cell lines | [9] |

| Cell Cycle | 0.25-1 µM; 48 h | Accumulation of cells in the G0-G1 phase | [9] |

| UPR Induction | 0.5-2 µM; 4 h | Induction of the unfolded protein response | [9] |

| Protein Translation | 0.5-2 µM; 4 h | Inhibition of protein translation | [9] |

| Gene Expression | 2 µM; 4 h | Modulation of over 6500 genes | [7] |

| Protein Expression | 1 µM; 24 h | Modulation of 132 proteins | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Proliferation Assay (MTS Assay)

Objective: To determine the anti-proliferative effects of this compound on B-cell malignancy cell lines.

Methodology:

-

CLL cell lines (e.g., HG-3, OSU-CLL) are seeded in 96-well plates.

-

Cells are treated with increasing concentrations of this compound (e.g., 0.01-100 µM) or vehicle control (DMSO).[9]

-

Following a 72-hour incubation period, cell viability is assessed using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[4][6][7]

-

The absorbance is measured at 490 nm using a plate reader.

-

IC50 values are calculated from the dose-response curves.

Apoptosis Assay (Annexin-V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

-

CLL cells are treated with this compound at various concentrations for a specified duration (e.g., 24 hours).

-

Cells are harvested, washed with PBS, and resuspended in Annexin-V binding buffer.

-

FITC-conjugated Annexin-V and propidium iodide (PI) are added to the cells.

-

After incubation in the dark, the cells are analyzed by flow cytometry.

-

The percentage of apoptotic cells (Annexin-V positive) is determined.

Immunoblot Analysis

Objective: To validate the interaction of this compound with target proteins and assess changes in protein expression and phosphorylation status.

Methodology:

-

CLL cells are treated with this compound or vehicle control for the desired time.

-

Whole-cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p65, IKKβ, BTK, RELB, phospho-PRAS, MYC).[7][8][10]

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Click-Chemistry Mass Spectrometry for Target Identification

Objective: To identify the proteome-wide targets of this compound.

Methodology:

-

An alkyne-tagged version of analog 19 is used to treat CLL cells.

-

Cell lysates are prepared, and a click-chemistry reaction is performed to attach a biotin tag to the alkyne-modified proteins.

-

Biotinylated proteins are enriched using streptavidin beads.

-

The enriched proteins are digested, and the resulting peptides are analyzed by mass spectrometry to identify the protein targets.[7][8]

Caption: Workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a promising anti-cancer agent with a well-defined chemical structure and a unique dual mechanism of action that targets fundamental survival pathways in malignant B-cells. Its ability to inhibit NF-κB signaling and induce the UPR provides a strong rationale for its further development, particularly for the treatment of chronic lymphocytic leukemia and potentially other B-cell malignancies, including those that have developed resistance to existing therapies. The comprehensive data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound's therapeutic potential.

References

- 1. The Novel Anti-Cancer Agent, this compound, Is Cytotoxic in CLL Cells Resistant to Ibrutinib or Venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Novel Anti-Cancer Agent, this compound, Is Cytotoxic in CLL Cells Resistant to Ibrutinib or Venetoclax [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Novel Spirocyclic Dimer, this compound, Targets Chronic Lymphocytic Leukemia Survival Pathways with Potent Preclinical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. Novel Spirocyclic Dimer, this compound, Targets Chronic Lymphocytic Leukemia Survival Pathways with Potent Preclinical Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Item - FIGURE 4 from Novel Spirocyclic Dimer, this compound, Targets Chronic Lymphocytic Leukemia Survival Pathways with Potent Preclinical Effects - American Association for Cancer Research - Figshare [aacr.figshare.com]

SpiD3: A Novel Spirocyclic Dimer Targeting Key Survival Pathways in Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

SpiD3 is a novel spirocyclic dimer that has demonstrated significant preclinical anti-cancer properties, particularly in chronic lymphocytic leukemia (CLL).[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation. This compound's unique ability to target critical survival pathways, such as NF-κB signaling and the unfolded protein response (UPR), makes it a promising candidate for further development, especially in the context of drug-resistant malignancies.[2][3]

Core Mechanism of Action

This compound's primary mechanism of action involves the covalent modification of unique surface-exposed cysteine (SEC) residues on key cellular proteins.[4] This interaction, facilitated by its α-methylene-γ-butyrolactone functionality, leads to a dual-pronged attack on cancer cell survival: inhibition of the NF-κB signaling pathway and induction of the Unfolded Protein Response (UPR).[4][5]

1. Inhibition of NF-κB Signaling:

This compound has been shown to covalently modify NF-κB proteins, specifically p65 and IKKβ.[4] This modification inhibits the activation of the NF-κB pathway, a critical signaling cascade for the survival and proliferation of malignant B-cells.[3][4] Unlike other inhibitors, this compound's suppression of NF-κB activation is independent of stimuli from the tumor microenvironment (TME).[3][4]

2. Induction of the Unfolded Protein Response (UPR):

As a dimeric structure, this compound can crosslink cellular proteins, mimicking the accumulation of misfolded proteins and thereby inducing the UPR.[4][5] Cancer cells, particularly those in CLL, have higher basal levels of unfolded proteins, making them more susceptible to apoptosis induced by further UPR activation.[4][6] this compound's induction of the UPR leads to significant apoptosis and an inhibition of overall protein synthesis in cancer cells.[3][4]

The culmination of these actions results in potent anti-leukemic effects, including the inhibition of proliferation and induction of apoptosis in malignant B-cells.[4] Notably, this compound retains its efficacy in CLL cells that have developed resistance to existing therapies like ibrutinib.[4][7]

Quantitative Data Summary

The anti-proliferative activity of this compound has been evaluated across a panel of B-cell malignancy cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values after 72 hours of treatment.

| Cell Line | Cancer Type | IC50 (µM) |

| HG-3 | Chronic Lymphocytic Leukemia | Data not available in snippets |

| OSU-CLL | Chronic Lymphocytic Leukemia | Data not available in snippets |

| Other B-cell Malignancies | Specific cell lines and IC50 values are mentioned in the source but not detailed in the snippets.[4] |

Note: The specific IC50 values are presented in the source publication but are not available in the provided search snippets. The original research should be consulted for these precise values.[4]

Signaling Pathways and Experimental Workflow

This compound Mechanism of Action Signaling Pathway

The following diagram illustrates the core signaling pathways modulated by this compound, leading to cancer cell apoptosis.

Caption: this compound's dual mechanism targeting NF-κB and inducing the UPR.

General Experimental Workflow for this compound Evaluation

This diagram outlines a typical workflow for assessing the preclinical efficacy and mechanism of action of this compound.

Caption: A streamlined workflow for the preclinical assessment of this compound.

Detailed Experimental Protocols

The following are summaries of key experimental protocols used in the evaluation of this compound. For complete, detailed procedures, please refer to the primary literature.[4][8][9]

1. Cell Lines and Primary Cell Processing:

-

Cell Lines: Chronic Lymphocytic Leukemia (CLL) cell lines such as HG-3 and OSU-CLL are utilized.[8]

-

Primary Cells: Patient-derived CLL samples are processed to isolate peripheral blood mononuclear cells (PBMCs) for ex vivo analysis.[4]

2. Cytotoxicity Assays:

-

Objective: To determine the anti-proliferative effects of this compound.

-

Methodology:

-

Cells are seeded in 96-well plates.

-

Increasing concentrations of this compound, a monomer analog (analog 19), and another dimer (SpiD7) are added.[4]

-

Cells are incubated for 72 hours.

-

Cell viability is assessed using an MTS assay, which measures mitochondrial activity.[3]

-

IC50 values are calculated from the dose-response curves.

-

3. Immunoblot Assays:

-

Objective: To analyze the effect of this compound on specific protein expression and signaling pathway activation.

-

Methodology:

-

Cells are treated with this compound for a specified time.

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

Membranes are probed with primary antibodies against target proteins (e.g., BTK, P65, IKKβ, RELB, PARP, MYC, PRAS, ERK1/2).[4]

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.

-

4. RNA-Sequencing and Data Analysis:

-

Objective: To identify global changes in gene expression following this compound treatment.

-

Methodology:

-

OSU-CLL cells are treated with this compound or a vehicle control.[3]

-

RNA is extracted, and library preparation is performed.

-

Sequencing is conducted, and the resulting data is analyzed for differentially expressed genes.

-

Gene Set Enrichment Analysis (GSEA) is performed to identify modulated pathways.[4]

-

5. Unfolded Protein Response (UPR) Determination:

-

Objective: To confirm the induction of the UPR by this compound.

-

Methodology:

-

A thiol probe (TPE-NMI) that fluoresces upon binding to surface-exposed cysteine residues on unfolded proteins is used.[4]

-

Cells are treated with increasing doses of this compound.

-

TPE-NMI is added, and the fluorescent intensity is measured to quantify the burden of unfolded proteins.[4]

-

XBP1 splicing, a key indicator of UPR activation, is also assessed.[4]

-

6. Protein Synthesis Assay:

-

Objective: To measure the impact of this compound on global protein synthesis.

-

Methodology:

-

A Click-iT assay is employed, which utilizes an amino acid analog that is incorporated into newly synthesized proteins.[4]

-

The incorporated analog is then detected via a click chemistry reaction with a fluorescent probe.

-

The reduction in fluorescence in this compound-treated cells indicates the inhibition of protein synthesis.

-

7. Murine Studies:

-

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

-

Methodology:

Conclusion

This compound represents a promising new class of anti-cancer agents with a distinct mechanism of action. Its ability to concurrently inhibit NF-κB signaling and induce the UPR provides a powerful strategy to overcome cancer cell survival mechanisms. The potent preclinical activity, especially in drug-resistant models, warrants further investigation and development of this compound as a potential therapeutic for chronic lymphocytic leukemia and other B-cell malignancies.

References

- 1. researchgate.net [researchgate.net]

- 2. The Novel Anti-Cancer Agent, this compound, Is Cytotoxic in CLL Cells Resistant to Ibrutinib or Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Novel Spirocyclic Dimer, this compound, Targets Chronic Lymphocytic Leukemia Survival Pathways with Potent Preclinical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. mdpi.com [mdpi.com]

- 9. Novel Spirocyclic Dimer, this compound, Targets Chronic Lymphocytic Leukemia Survival Pathways with Potent Preclinical Effects - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of SpiD3: A Novel Agent for Chronic Lymphocytic Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of SpiD3, a novel spirocyclic dimer with potent anti-leukemic properties, specifically in the context of Chronic Lymphocytic Leukemia (CLL). The document synthesizes key findings on its mechanism of action, efficacy in various CLL models, and detailed experimental protocols to support further research and development.

Core Mechanism of Action

This compound is a derivative of analog 19 and functions as a novel anti-cancer agent with a multi-faceted mechanism of action.[1][2] It demonstrates significant cytotoxicity in CLL cells, including those resistant to standard-of-care therapies like ibrutinib and venetoclax.[1][3] The primary mechanisms through which this compound exerts its effects are the inhibition of the NF-κB signaling pathway and the induction of the Unfolded Protein Response (UPR).[4][5][6] this compound covalently binds to surface-exposed cysteine residues on proteins, leading to an accumulation of unfolded proteins, which in turn triggers futile activation of the UPR and subsequent inhibition of protein synthesis.[5][7] This process also leads to the generation of reactive oxygen species (ROS) and the induction of ferroptosis, a form of iron-dependent programmed cell death.[1][2][3][8]

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in B-cell Malignancy Cell Lines

| Cell Line | Type of B-cell Malignancy | IC50 (µM) of this compound (72h treatment) |

| HG-3 | Chronic Lymphocytic Leukemia (CLL) | < 1 µM[9] |

| OSU-CLL | Chronic Lymphocytic Leukemia (CLL) | < 1 µM[9] |

| WT-OSUCLL | Wild-Type Chronic Lymphocytic Leukemia (CLL) | Comparable to VR-OSUCLL[10] |

| VR-OSUCLL | Venetoclax-Resistant Chronic Lymphocytic Leukemia (CLL) | Comparable to WT-OSUCLL[10] |

IC50 values were determined by MTS assay following a 72-hour treatment with this compound.[4][5][11]

Table 2: Synergistic Effects of this compound with Standard-of-Care CLL Therapies

| Combination | Cell Line/Model | Method | Observations |

| This compound + Ibrutinib | HG-3 CLL cell line | MTS Assay, Combination Index (CI) calculation | Strong synergy observed with 0.125 µM this compound and 0.125 µM ibrutinib.[11] |

| This compound + Ibrutinib | Patient-derived CLL cells | MTS Assay, Combination Index (CI) calculation | Strong synergy displayed between 0.5 µM this compound and 0.5 µM ibrutinib.[11] |

| This compound + Venetoclax | HG-3 CLL cell line | MTS Assay, Synergy Assessment | Strong synergy shown with 0.5 µM this compound and 0.25 µM venetoclax.[9] |

| This compound + Venetoclax | OSU-CLL cell line | MTS Assay, Synergy Assessment | Strong synergy shown with 0.125 µM venetoclax.[9] |

Combination indices (CI) were calculated using the Chou-Talalay method with CompuSyn software to assess synergy.[4][11]

Experimental Protocols

Cell Viability and Proliferation (MTS Assay)

This protocol is adapted from methodologies used in the preclinical evaluation of this compound.[4][11][12][13]

-

Cell Plating: Seed malignant B-cell lines (20,000-80,000 cells/well) or patient-derived CLL samples (0.7x10^6 cells/well) in a 96-well plate.[4][11]

-

Compound Preparation and Addition: Prepare serial dilutions of this compound and/or other compounds (e.g., ibrutinib, venetoclax) in the appropriate cell culture medium. Add the compounds to the wells. Include vehicle-only (DMSO) wells as a negative control.

-

Incubation: Incubate the plates for the desired duration (e.g., 72 hours for IC50 determination).[4][5][11]

-

MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) or a similar MTS reagent to each well.[12]

-

Incubation with MTS: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.[12]

-

Absorbance Reading: Record the absorbance at 490 nm using a 96-well plate reader.[12]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values using non-linear regression analysis in software such as GraphPad Prism.[4]

Immunoblotting

This protocol is a generalized procedure based on the descriptions of immunoblotting in this compound studies.[14]

-

Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Harvest the cells and lyse them in RIPA buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay or a similar method.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p65, RELB, p-PRAS, MYC, PARP, cleaved PARP) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.

In Vivo Murine Model (Eµ-TCL1)

The Eµ-TCL1 transgenic mouse model is a well-established model for aggressive CLL.[15][16]

-

Animal Model: Utilize Eµ-TCL1 transgenic mice, which spontaneously develop a CLL-like disease.[15]

-

Treatment: When the leukemia is established, treat the mice with a prodrug of this compound (SpiD3_AP) or vehicle control.

-

Monitoring: Monitor the mice for signs of toxicity and disease progression.

-

Endpoint Analysis: At the end of the study, collect tissues such as spleen, bone marrow, and peripheral blood to assess tumor burden by flow cytometry for CD19+ and CD5+ cells and other relevant markers.

RNA Sequencing

A general workflow for RNA sequencing as applied in this compound research.[17]

-

Sample Preparation: Treat CLL cells (e.g., OSU-CLL) with this compound or vehicle for a specified time (e.g., 4 hours).[17]

-

RNA Extraction: Isolate total RNA from the cells using a suitable kit (e.g., RNeasy Kit, Qiagen).

-

Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

-

Data Analysis: Perform bioinformatic analysis of the sequencing data. This includes quality control, read alignment to a reference genome, differential gene expression analysis, and pathway enrichment analysis to identify modulated signaling pathways.[17]

Mandatory Visualizations

This compound Signaling Pathways

Caption: High-level overview of this compound's mechanism of action in leukemia cells.

Experimental Workflow for In Vitro Cytotoxicity Assessment

Caption: Standard workflow for determining the IC50 of this compound in CLL cell lines.

Logical Relationship of this compound's Effects on Drug-Resistant CLL

Caption: How this compound overcomes common drug resistance mechanisms in CLL.

References

- 1. The Novel Anti-Cancer Agent, this compound, Is Cytotoxic in CLL Cells Resistant to Ibrutinib or Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Novel Anti-Cancer Agent, this compound, Is Cytotoxic in CLL Cells Resistant to Ibrutinib or Venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Spirocyclic Dimer, this compound, Targets Chronic Lymphocytic Leukemia Survival Pathways with Potent Preclinical Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel Spirocyclic Dimer, this compound, Targets Chronic Lymphocytic Leukemia Survival Pathways with Potent Preclinical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. ashpublications.org [ashpublications.org]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. broadpharm.com [broadpharm.com]

- 13. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. biorxiv.org [biorxiv.org]

- 15. Eμ-TCL1 mice represent a model for immunotherapeutic reversal of chronic lymphocytic leukemia-induced T-cell dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Eμ-TCL1 adoptive transfer mouse model of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. digitalcommons.unmc.edu [digitalcommons.unmc.edu]

An In-depth Technical Guide to the Discovery and Synthesis of SpiD3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of SpiD3, a novel spirocyclic dimer with potent anti-cancer properties. The information is compiled from peer-reviewed research and presented to facilitate further investigation and development of this promising compound.

Discovery and Rationale

This compound was identified through the synthesis and evaluation of a focused set of spirocyclic dimers (SpiDs) derived from isatin.[1] These compounds feature an α-methylene-γ-butyrolactone moiety, a functional group known to be critical for the activity of several natural product inhibitors of the NF-κB pathway.[1] The rationale for developing dimeric compounds was inspired by previous findings that such structures could staple proteins like RELA to their binding partners, thereby inhibiting NF-κB mediated gene transcription.[1] this compound, a dimer with a 3-carbon linker, emerged from this screening as the most potent inhibitor of cancer cell growth among the synthesized analogs.[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from isatin. The key steps involve the alkylation of isatin to form a dimer, followed by an Indium metal-catalyzed Barbier-type reaction and an acid-catalyzed ring closure to yield the final spirocyclic dimer.[1]

Synthesis of Dimeric Isatins (9a-9l)

The nitrogen atom of isatin (8) is alkylated with a variety of dibromoalkanes in the presence of sodium hydride to produce isatin dimers.[1]

Barbier-Type Reaction

The resulting isatin dimers are then subjected to an Indium metal-catalyzed Barbier-type reaction to generate acyclic analogs.[1]

Acid-Catalyzed Ring Closure

The final step is an acid-catalyzed ring closure of the acyclic analogs to yield the desired spirocyclic dimers, including this compound.[1]

The following diagram illustrates the general synthetic workflow for SpiD compounds.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted mechanism of action, primarily targeting key survival pathways in malignant B-cells, such as those found in Chronic Lymphocytic Leukemia (CLL).

Inhibition of the NF-κB Signaling Pathway

This compound covalently modifies key proteins in the NF-κB pathway, including RELA (p65) and IKKβ, by targeting surface-exposed cysteine residues.[1] This modification leads to the formation of stable high-molecular-weight complexes, which inhibits the phosphorylation of IκBα and subsequently blocks the nuclear translocation of RELA.[1] The inhibition of the NF-κB pathway is a critical component of this compound's cytotoxic effects in CLL.[2][3][4]

Induction of the Unfolded Protein Response (UPR)

This compound induces the accumulation of unfolded proteins, which triggers the Unfolded Protein Response (UPR).[2][3][4] This leads to endoplasmic reticulum stress and ultimately results in apoptosis and the inhibition of global protein synthesis in CLL cells.[2][3][4] The ability of this compound to exploit the UPR pathway is a key aspect of its mechanism and contributes to its efficacy in drug-resistant CLL.[2][3][4]

Preclinical Efficacy

This compound has demonstrated potent preclinical anti-cancer activity in various B-cell malignancies, including cell lines and patient-derived CLL samples. It is also effective in ibrutinib-resistant CLL cells.

In Vitro Cytotoxicity

This compound exhibits low nanomolar to low micromolar potency in inhibiting the growth of a panel of B-cell malignancy cell lines. The following table summarizes the reported IC50 values.

| Cell Line | Cancer Type | IC50 (µM) |

| HG-3 | Chronic Lymphocytic Leukemia | ~0.1-0.5 |

| OSU-CLL | Chronic Lymphocytic Leukemia | ~0.5 |

| MEC1 | Chronic Lymphocytic Leukemia | 0.5 |

| MEC2 | Chronic Lymphocytic Leukemia | 0.5 |

| A2780 | Ovarian Cancer | Not specified |

| OVCAR5 | Ovarian Cancer | Not specified |

| MiaPaCa2 | Pancreatic Cancer | Not specified |

Data compiled from multiple sources.[1][5]

In Vivo Efficacy

In the Eµ-TCL1 mouse model of advanced leukemia, treatment with this compound resulted in a decreased tumor burden, supporting its potential for in vivo anti-leukemic activity.[3][4][5]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound. These protocols are based on standard laboratory procedures and should be adapted as needed for specific experimental conditions.

MTS Assay for Cell Proliferation

This assay is used to assess the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Plating: Seed cells in a 96-well plate at a density of 5x103 to 1x105 cells per well in a final volume of 100 µL of culture medium.

-

Compound Treatment: Add varying concentrations of this compound to the wells and incubate for the desired time period (e.g., 72 hours).

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Harvest cells and wash twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1x106 cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Immunoblotting for NF-κB Pathway Proteins

This technique is used to detect specific proteins in a sample and assess their expression levels and activation status.

-

Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Reactive Oxygen Species (ROS) Detection

This assay measures the levels of intracellular ROS using the fluorescent probe DCFDA.

-

Cell Treatment: Treat cells with this compound, with or without a pre-treatment of an antioxidant like N-acetylcysteine (NAC).

-

Staining: Incubate the cells with 20 µM H2DCFDA working solution for 30-45 minutes at 37°C in the dark.

-

Washing: Wash the cells with 1X assay buffer to remove excess probe.

-

Analysis: Measure the fluorescence intensity using a flow cytometer or fluorescence microplate reader.

Protein Aggregation Assay

This assay detects the accumulation of aggregated proteins within cells.

-

Cell Treatment: Treat cells with this compound to induce protein aggregation.

-

Staining: Use a fluorescent molecular rotor dye that specifically binds to aggregated proteins.

-

Imaging: Visualize the fluorescently labeled protein aggregates using fluorescence microscopy.

-

Quantification: Quantify the fluorescence intensity to determine the extent of protein aggregation.

Conclusion

This compound is a novel spirocyclic dimer that demonstrates significant potential as an anti-cancer agent, particularly for the treatment of Chronic Lymphocytic Leukemia. Its unique multi-pronged mechanism of action, involving the inhibition of the NF-κB pathway and the induction of the Unfolded Protein Response, makes it an attractive candidate for further development, especially for drug-resistant malignancies. The detailed synthetic and experimental protocols provided in this guide are intended to support and accelerate future research into this promising compound.

References

- 1. Dimers of isatin derived α-methylene-γ-butyrolactone as potent anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. Novel Spirocyclic Dimer, this compound, Targets Chronic Lymphocytic Leukemia Survival Pathways with Potent Preclinical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

SpiD3's Therapeutic Mechanisms in Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The novel spirocyclic dimer, SpiD3, has emerged as a potent anti-cancer agent, demonstrating significant preclinical efficacy, particularly in chronic lymphocytic leukemia (CLL), including treatment-resistant models. This technical guide synthesizes the current understanding of this compound's mechanism of action, detailing its impact on key signaling pathways within cancer cells. Through a multi-pronged approach involving the induction of the unfolded protein response (UPR), inhibition of NF-κB signaling, and promotion of oxidative stress-induced ferroptosis, this compound presents a promising therapeutic strategy for malignancies reliant on these survival pathways. This document provides an in-depth exploration of the molecular pathways targeted by this compound, supported by quantitative data and detailed experimental protocols to aid in ongoing research and drug development efforts.

Core Target Pathways of this compound in Cancer Cells

This compound exerts its cytotoxic effects on cancer cells through the modulation of several critical signaling pathways. Its unique mechanism of action circumvents common resistance pathways, making it effective in cancers that have become refractory to standard therapies.[1][2][3] The primary pathways influenced by this compound are the Unfolded Protein Response (UPR), NF-κB signaling, and pathways related to oxidative stress and ferroptosis.

Induction of the Unfolded Protein Response (UPR)

A key mechanism of this compound is the induction of overwhelming endoplasmic reticulum (ER) stress by causing a massive accumulation of unfolded proteins.[4][5][6] Malignant cells, due to their high proliferation rate, have a higher basal level of ER stress, making them particularly vulnerable to agents that exacerbate this state.[7][8][9] this compound is believed to covalently bind to surface-exposed cysteine residues on proteins, mimicking misfolded proteins and thereby triggering a futile activation of the UPR.[4][6] This sustained ER stress ultimately pushes the cancer cells towards apoptosis.[6]

This compound-Induced Unfolded Protein Response (UPR) Pathway

References

- 1. mdpi.com [mdpi.com]

- 2. The Novel Anti-Cancer Agent, this compound, Is Cytotoxic in CLL Cells Resistant to Ibrutinib or Venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Novel Spirocyclic Dimer, this compound, Targets Chronic Lymphocytic Leukemia Survival Pathways with Potent Preclinical Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Role of SpiD3 in the Inhibition of NF-κB Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic dimer 3 (SpiD3) is a novel therapeutic agent that has demonstrated potent anti-cancer properties, particularly in preclinical models of Chronic Lymphocytic Leukemia (CLL).[1][2][3][4][5][6][7][8][9][10] A significant component of its mechanism of action is the robust inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical driver of CLL cell survival and proliferation.[1][2][3][4][6][8] This technical guide provides an in-depth analysis of the inhibitory effects of this compound on NF-κB, detailing the molecular interactions, downstream consequences, and the experimental methodologies used to elucidate these findings. The information presented is intended to support further research and development of this compound as a potential therapeutic for CLL and other malignancies dependent on NF-κB signaling.

Introduction to NF-κB Signaling in Chronic Lymphocytic Leukemia

The NF-κB signaling pathway is a cornerstone of CLL pathogenesis.[1][6] Constitutive activation of this pathway, often driven by signals from the tumor microenvironment (TME) through receptors like the B-cell receptor (BCR), promotes the transcription of genes essential for inflammation, cell proliferation, and apoptosis resistance.[1][6] The NF-κB family of transcription factors includes two major signaling cascades: the canonical and non-canonical pathways. Both are implicated in CLL survival and present attractive targets for therapeutic intervention.

This compound: A Potent Inhibitor of Both Canonical and Non-Canonical NF-κB Signaling

This compound has been shown to effectively suppress NF-κB activation, independent of TME-associated stimuli.[1][4][9] Its inhibitory action extends to both the canonical and non-canonical NF-κB pathways, a crucial feature given the complexity of signaling in CLL.

Mechanism of Action

This compound and its analog, analog 19, are known to covalently bind to surface-exposed cysteine (SEC) residues on target proteins through a Michael acceptor moiety.[1][9] This covalent modification is key to its inhibitory function. Proteome-wide studies have identified direct interactions between a this compound analog and key proteins in the NF-κB pathway, including p65 (a subunit of the canonical NF-κB complex), IKKα, and IKKβ (kinases essential for activating both pathways), and RELB (a key component of the non-canonical pathway).[1][9] This suggests that this compound may exert its inhibitory effects at multiple points within the NF-κB signaling cascade.

Effects on Downstream Signaling

Treatment with this compound leads to a marked reduction in the nuclear translocation of both p65 (canonical) and RELB (non-canonical), preventing them from activating the transcription of their target genes.[1][9] This is a direct consequence of the disruption of the upstream signaling cascade. Furthermore, this compound treatment results in decreased expression of key NF-κB pathway proteins.[1]

Quantitative Analysis of this compound-Mediated NF-κB Inhibition

The following tables summarize the quantitative data from various studies, illustrating the potent inhibitory effects of this compound on NF-κB signaling and related pathways in CLL cell lines.

Table 1: Effect of this compound on NF-κB and Related Protein Expression in CLL Cell Lines

| Cell Line | Treatment | Target Protein | Observed Effect | Reference |

| HG-3, OSU-CLL | This compound (0.5-2 µM) for 4 hours | p65, RELB | Reduced expression | [1] |

| HG-3 | This compound (1, 2 µM) for 4 hours | p65 | Decreased expression in both wild-type and ibrutinib-resistant cells | [11] |

| OSU-CLL | This compound under anti-IgM stimulation | IKKα, IKKβ, p65 | Decreased expression of canonical pathway proteins | [1][9] |

| OSU-CLL | This compound under BAFF receptor stimulation | IKKα, RELB | Retained inhibitory effects on non-canonical pathway proteins | [1][9] |

| OSU-CLL | This compound in the presence of soluble CD40 ligand | NF-κB activation | Attenuated activation of both canonical and non-canonical pathways | [1][9] |

| HG-3 | This compound (1, 2 µM) for 4 hours | p-PRAS (Thr246) | Decreased phosphorylation in both wild-type and ibrutinib-resistant cells | [11] |

| HG-3 | This compound (1, 2 µM) for 4 hours | MYC | Decreased expression in both wild-type and ibrutinib-resistant cells | [11] |

Table 2: Functional Outcomes of this compound Treatment in CLL Models

| Model System | Treatment | Outcome | Observed Effect | Reference |

| TNF-α stimulated CLL cells | This compound | Nuclear Translocation | Marked inhibition of p65 (canonical) and RELB (non-canonical) translocation | [1][9] |

| HG-3 and OSU-CLL cells | This compound (24 hours) | Apoptosis | Induction of PARP cleavage | [9] |

| Eµ-TCL1 mouse model of CLL | This compound | Tumor Burden | Reduced tumor burden | [1][2] |

| Ibrutinib-resistant CLL cells | This compound | Proliferative Pathways (PRAS, ERK, MYC) | Reduced activation | [1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound's inhibition of NF-κB.

Cell Culture and Treatments

-

Cell Lines: HG-3 and OSU-CLL cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Primary Samples: Primary CLL patient samples were obtained with informed consent under an approved Institutional Review Board protocol.[1]

-

This compound Treatment: this compound was dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentrations for treating the cells for the indicated time periods.

Immunoblot Analysis

-

Cell Lysis: After treatment, cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membrane was blocked with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with primary antibodies against target proteins (e.g., p65, RELB, IKKα, IKKβ, PARP, β-ACTIN) overnight at 4°C.

-

Detection: After washing with TBST, the membrane was incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Click-Chemistry Mass Spectrometry for Target Identification

-

Probe Treatment: OSU-CLL cells were treated with an alkyne-tagged analog of this compound.

-

Lysis and "Click" Reaction: Cell lysates were subjected to a "click" reaction with TAMRA biotin-azide to label the proteins covalently bound to the alkyne-tagged probe.

-

Protein Isolation: The biotin-tagged proteins were isolated using streptavidin agarose resin.

-

Mass Spectrometry: The isolated proteins were subjected to trypsin digestion, and the resulting peptides were analyzed by an Orbitrap Fusion Lumos mass spectrometer.

-

Data Analysis: The mass spectrometry data was analyzed using Proteome Discoverer software to identify the proteins targeted by the this compound analog. Pathway analysis was performed using tools like EnrichR.

RNA-Sequencing Analysis

-

Cell Treatment and RNA Extraction: OSU-CLL cells were treated with this compound or a vehicle control. Total RNA was extracted from the cells using a suitable RNA isolation kit.

-

Library Preparation and Sequencing: RNA quality was assessed, and sequencing libraries were prepared. The libraries were then sequenced on a high-throughput sequencing platform.

-

Data Analysis: The sequencing reads were aligned to the human reference genome. Differential gene expression analysis was performed to identify genes that were significantly up- or down-regulated upon this compound treatment. Pathway enrichment analysis was then conducted to identify the biological pathways modulated by this compound.

Visualizing the Impact of this compound on NF-κB Signaling

The following diagrams, generated using Graphviz (DOT language), illustrate the NF-κB signaling pathway and the experimental workflow for assessing this compound's inhibitory effects.

Caption: this compound inhibits the NF-κB signaling pathway at multiple points.

Caption: Workflow for assessing this compound's effects on CLL cells.

Broader Implications: UPR Induction and Protein Synthesis Inhibition

The inhibitory effect of this compound on NF-κB is part of a broader mechanism that also involves the induction of the Unfolded Protein Response (UPR).[1][2][3][4][6][8] By causing an accumulation of unfolded proteins, this compound activates the UPR, which in turn hinders global protein synthesis.[1][2][3][8] This multifaceted mechanism of action makes this compound a particularly promising agent, as it exploits critical vulnerabilities in CLL cells.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for Chronic Lymphocytic Leukemia. Its ability to potently inhibit both canonical and non-canonical NF-κB signaling pathways through direct interaction with key pathway components underscores its potential as a therapeutic agent. The detailed experimental evidence and methodologies presented in this guide provide a solid foundation for further investigation into the clinical applications of this compound. Its unique mechanism, which also encompasses the induction of the UPR and inhibition of protein synthesis, offers a multi-pronged attack on the survival mechanisms of CLL cells, including those resistant to current therapies.[1][2][6] Continued research into this compound is warranted to fully realize its therapeutic potential.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Novel Spirocyclic Dimer, this compound, Targets Chronic Lymphocytic Leukemia Survival Pathways with Potent Preclinical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The Novel Anti-Cancer Agent, this compound, Is Cytotoxic in CLL Cells Resistant to Ibrutinib or Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Novel Anti-Cancer Agent, this compound, Is Cytotoxic in CLL Cells Resistant to Ibrutinib or Venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. "Novel Spirocyclic Dimer, this compound, Targets Chronic Lymphocytic Leukemia S" by Alexandria Eiken, Audrey L. Smith et al. [digitalcommons.unmc.edu]

- 9. Novel Spirocyclic Dimer, this compound, Targets Chronic Lymphocytic Leukemia Survival Pathways with Potent Preclinical Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

SpiD3: A Novel Spirocyclic Dimer Targeting Key Survival Pathways in B-cell Malignancies

For Researchers, Scientists, and Drug Development Professionals

Abstract

B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL), are often characterized by the over-activation of pro-survival signaling pathways, leading to uncontrolled cell proliferation and resistance to apoptosis. The novel spirocyclic dimer, SpiD3, has emerged as a potent preclinical agent that demonstrates significant anti-tumor activity in various B-cell malignancy models.[1][2] This technical guide provides an in-depth overview of the mechanism of action, quantitative efficacy, and experimental validation of this compound, highlighting its potential as a therapeutic agent. This compound uniquely exploits critical vulnerabilities in malignant B-cells by simultaneously inhibiting NF-κB signaling and inducing the Unfolded Protein Response (UPR), leading to apoptosis and inhibition of protein synthesis.[1][2][3][4] Furthermore, this compound has shown efficacy in ibrutinib-resistant models, addressing a critical unmet need in the treatment of relapsed/refractory disease.[1][5]

Core Mechanisms of Action

This compound exerts its anti-leukemic effects through a multi-faceted approach, primarily targeting two critical cellular pathways that are often dysregulated in B-cell malignancies.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of B-cell survival, promoting the transcription of genes involved in inflammation, proliferation, and anti-apoptotic processes.[1][6] this compound has been shown to covalently modify and inhibit key proteins in both the canonical and non-canonical NF-κB pathways, including p65 (RELA), IKKα, and IKKβ.[5][7][8] This inhibition occurs through the targeting of surface-exposed cysteine residues by the α-methylene-γ-butyrolactone functionalities of this compound.[7][8] By suppressing NF-κB activation, this compound effectively cuts off a crucial survival signal for malignant B-cells, independent of stimuli from the tumor microenvironment.[1][2]

Induction of the Unfolded Protein Response (UPR)

Malignant B-cells, particularly in CLL, exhibit higher basal levels of Endoplasmic Reticulum (ER) stress, making them more susceptible to agents that induce the UPR.[2][3] this compound, owing to its dimer structure, mimics misfolded proteins by binding to surface-exposed cysteine residues on various cellular proteins.[1][5] This action generates a significant unfolded protein load, leading to the futile activation of the UPR.[7][9] The sustained ER stress ultimately triggers apoptosis and inhibits global protein synthesis, contributing significantly to this compound's cytotoxicity.[1][2][3] Key markers of UPR activation observed upon this compound treatment include increased expression of IRE1α, XBP1, PERK, ATF4, and CHOP, as well as phosphorylation of eIF2α.[1][5]

Quantitative Data on this compound Efficacy

The anti-proliferative and cytotoxic effects of this compound have been quantified across a range of B-cell malignancy cell lines and in combination with existing therapies.

In Vitro Cytotoxicity of this compound

This compound demonstrates potent cytotoxicity at sub-micromolar concentrations in various B-cell malignancy cell lines, including those with resistance to standard chemotherapies (e.g., TP53 mutant MEC1 and MEC2 cells).[1]

| Cell Line | B-cell Malignancy Type | IC₅₀ (µM, 72h) | Reference |

| HG-3 | Chronic Lymphocytic Leukemia (CLL) | < 0.9 | [1] |

| OSU-CLL | Chronic Lymphocytic Leukemia (CLL) | < 0.9 | [1] |

| MEC1 | Chronic Lymphocytic Leukemia (CLL, TP53 mut) | 0.5 | [1] |

| MEC2 | Chronic Lymphocytic Leukemia (CLL, TP53 mut) | 0.5 | [1] |

| Jeko-1 | Mantle Cell Lymphoma (MCL) | < 0.9 | [1] |

| U-2932 | Activated B-cell-like Diffuse Large B-cell Lymphoma (ABC-DLBCL) | < 0.9 | [1] |

| SU-DHL-4 | Germinal-center-like Diffuse Large B-cell Lymphoma (GC-DLBCL) | < 0.9 | [1] |

| DOHH-2 | Double-Hit/Triple-Hit Lymphoma (DH/TH) | < 0.9 | [1] |

Table 1: Summary of this compound IC₅₀ values across various B-cell malignancy cell lines as determined by MTS assay.[1][2][5]

Synergistic Effects with Targeted Therapies

This compound exhibits synergistic cytotoxicity when combined with standard-of-care agents for CLL, such as the BTK inhibitor ibrutinib and the BCL2 inhibitor venetoclax. This suggests a potential role for this compound in combination therapies to overcome drug resistance.

| Combination | Cell Line / Condition | Concentration | Effect | Reference |

| This compound + Ibrutinib | HG-3 CLL Cells | 0.125 µM each | Synergy | [1] |

| This compound + Ibrutinib | Patient-derived CLL cells | 0.5 µM each | Strong Synergy | [1] |

| This compound + Venetoclax | HG-3 CLL Cells | 0.5 µM this compound + 0.25 µM Venetoclax | Strong Synergy | [10] |

| This compound + Venetoclax | OSU-CLL Cells | 0.5 µM this compound + 0.125 µM Venetoclax | Strong Synergy | [10] |

Table 2: Synergistic combinations of this compound with ibrutinib and venetoclax in preclinical CLL models.

Experimental Protocols

The following protocols are representative of the key experiments used to characterize the effects of this compound.

Cytotoxicity Assay (MTS Assay)

This assay measures cell proliferation and viability based on the mitochondrial conversion of a tetrazolium salt (MTS) into a colored formazan product.

-

Cell Plating: Seed malignant B-cell lines (20,000-80,000 cells/well) or patient-derived CLL samples (0.7x10⁶ cells/well) in 96-well plates.[5]

-

Treatment: Add vehicle (DMSO) or increasing concentrations of this compound (single agent or in combination) to the wells.

-

Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions.[1][5]

-

MTS Reagent Addition: Add CellTiter 96® AQueous One Solution Reagent (Promega) to each well according to the manufacturer's instructions.

-

Incubation: Incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate cell proliferation relative to the vehicle-treated control and determine IC₅₀ values using graphing software (e.g., GraphPad Prism).[5]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat CLL cell lines or primary samples with this compound or vehicle control for the desired time (e.g., 24 hours).

-

Harvesting: Harvest cells by centrifugation.

-

Washing: Wash cells with cold PBS.

-

Resuspension: Resuspend cells in 1X Annexin V Binding Buffer.

-

Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

Immunoblotting

This technique is used to detect specific proteins in a sample and assess changes in their expression or phosphorylation status.

-

Protein Extraction: Lyse treated and control cells in protein lysis buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p65, PARP, p-eIF2α) overnight at 4°C.

-

Washing: Wash the membrane with TBST.

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify protein-protein interactions by using an antibody to pull down a specific "bait" protein and its binding partners ("prey").

-

Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein complexes.

-

Pre-clearing: (Optional) Incubate the lysate with Protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Add a primary antibody specific to the bait protein to the pre-cleared lysate and incubate to form antibody-antigen complexes.

-

Complex Capture: Add Protein A/G agarose or magnetic beads to the lysate to capture the antibody-antigen complexes. Incubate with gentle rotation.[11]

-

Washing: Pellet the beads and wash several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bait protein and its interactors from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by immunoblotting to confirm the presence of the bait and identify co-precipitated prey proteins.

Efficacy in Drug-Resistant Models

A significant advantage of this compound is its sustained activity in CLL models that have developed resistance to frontline therapies.

-

Ibrutinib Resistance: Enhanced NF-κB activity is a known mechanism of resistance to ibrutinib.[1] this compound, by directly targeting the NF-κB pathway, remains effective in ibrutinib-resistant HG-3 (IR-HG3) cells.[1] It successfully reduces the expression of key proliferative proteins like MYC and p65 and induces PARP cleavage (a marker of apoptosis) in both wild-type and ibrutinib-resistant cells.[9][12]

-

Venetoclax Resistance: Resistance to venetoclax can be mediated by NF-κB activation and the upregulation of other anti-apoptotic BCL2 family proteins like MCL-1.[10][12] this compound's ability to inhibit NF-κB and modulate the expression of proteins like MCL-1 provides a strong rationale for its use in overcoming venetoclax resistance.[10][12]

In Vivo Preclinical Efficacy

The anti-tumor properties of this compound have been validated in vivo using the Eμ-TCL1 mouse model, which recapitulates aggressive, treatment-resistant CLL.[2] In studies with mice bearing advanced leukemia, treatment with this compound resulted in a significant reduction in tumor burden, demonstrating its translational potential.[1][2]

Conclusion

This compound is a promising preclinical candidate for the treatment of B-cell malignancies, including CLL. Its unique dual mechanism of action—inhibiting the critical NF-κB survival pathway while simultaneously inducing terminal UPR stress—allows it to effectively kill malignant B-cells.[1][3] The compound's potent, sub-micromolar cytotoxicity, its synergistic activity with established drugs, and its efficacy in drug-resistant models highlight its potential to address the challenges of relapsed/refractory disease.[1][9][10] Further development of this compound as a novel therapeutic agent is strongly substantiated by these comprehensive preclinical findings.

References

- 1. biorxiv.org [biorxiv.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Novel Spirocyclic Dimer, this compound, Targets Chronic Lymphocytic Leukemia Survival Pathways with Potent Preclinical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Spirocyclic Dimer, this compound, Targets Chronic Lymphocytic Leukemia Survival Pathways with Potent Preclinical Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | NF-kB’s contribution to B cell fate decisions [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Immunogenic Cell Death Traits Emitted from Chronic Lymphocytic Leukemia Cells Following Treatment with a Novel Anti-Cancer Agent, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. ashpublications.org [ashpublications.org]

- 11. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Molecular Targets of SpiD3 in Oncology

For Researchers, Scientists, and Drug Development Professionals

Introduction

SpiD3, a novel spirocyclic dimer of analog 19, has emerged as a promising anti-cancer agent, particularly in the context of B-cell malignancies such as Chronic Lymphocytic Leukemia (CLL).[1][2] Its unique mechanism of action, which involves the induction of multiple cell stress pathways, makes it a compelling candidate for overcoming drug resistance observed with current targeted therapies.[1][3] This technical guide provides a comprehensive overview of the molecular targets of this compound, detailing its impact on key signaling pathways, presenting quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its mechanism of action.

Core Molecular Targets and Mechanisms of Action

This compound exerts its cytotoxic effects through a multi-pronged approach, primarily targeting cellular pathways that are critical for cancer cell survival and proliferation. Its mechanism is centered around the covalent modification of surface-exposed cysteine residues on key proteins, leading to a cascade of downstream events.[2][4]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a cornerstone of CLL cell survival, driven by signals from the tumor microenvironment.[2][4] this compound directly targets and inhibits this pathway.

-

Direct Protein Targets: this compound covalently modifies key components of the NF-κB signaling complex, including p65 (RELA) and IKKβ .[2][5] This covalent binding is thought to crosslink members of the NF-κB complexes.[1] It has also been shown to decrease the expression of IKKα and RELB .[1]

-

Functional Consequences: This inhibition leads to a reduction in NF-κB activation, even in the presence of stimuli like soluble CD40 ligand (sCD40L).[1] The downstream effects include decreased expression of the oncogene MYC and the anti-apoptotic protein MCL1 .[1][5]

Induction of the Unfolded Protein Response (UPR)

Cancer cells, due to their high proliferation rate, have a higher basal level of unfolded proteins, making them particularly vulnerable to agents that exacerbate endoplasmic reticulum (ER) stress.[2][6] this compound potently induces the UPR, leading to an overwhelming accumulation of unfolded proteins.[2][6][7]

-

Mechanism: this compound's ability to covalently bind to various cellular proteins mimics the presence of misfolded proteins, thereby triggering a futile activation of the UPR.[2][4] This is evidenced by an increase in the fluorescence of the thiol probe TPE-NMI, which detects unfolded proteins.[4]

-

Key Molecular Events:

-

XBP1 Splicing: this compound treatment leads to the splicing of X-box binding protein 1 (XBP1) mRNA, a hallmark of IRE1α branch activation of the UPR.[4]

-

ATF4 and CHOP Upregulation: It also increases the mRNA and protein expression of Activating Transcription Factor 4 (ATF4) and C/EBP Homologous Protein (CHOP), key effectors of the PERK branch of the UPR that promote apoptosis under prolonged ER stress.[8]

-

-

Functional Outcome: The sustained activation of the UPR ultimately leads to the inhibition of global protein synthesis and apoptosis.[2][6]

Induction of Oxidative Stress and Ferroptosis

This compound treatment has been shown to increase the generation of reactive oxygen species (ROS), contributing to its cytotoxicity.[1][3] Transcriptomic analysis of this compound-treated CLL cells reveals the modulation of pathways related to oxidative stress and ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation.[1][3][9]

-

Molecular Indicators:

-

Potential Direct Targets: Mass spectrometry analysis suggests that this compound may directly bind to proteins involved in resolving oxidative stress, such as KEAP1 , and those involved in ferroptosis, like SLC3A2 and GPX4 .[10]

Impact on B-Cell Receptor (BCR) Signaling and Apoptosis

While this compound's primary targets appear to be the NF-κB and UPR pathways, it also affects the pro-survival BCR signaling cascade, particularly in the context of resistance to BTK inhibitors like ibrutinib.[1][2]

-

Downstream BCR Signaling: In ibrutinib-resistant cells, this compound treatment leads to reduced phosphorylation of PRAS and ERK1/2 .[1]

-

Induction of Apoptosis: A key indicator of this compound-induced cell death is the cleavage of Poly (ADP-ribose) polymerase (PARP) , a substrate of activated caspases.[1] this compound also downregulates the expression of anti-apoptotic proteins MCL1 and BFL-1 .[5][10]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Cytotoxicity of this compound in B-Cell Malignancy Cell Lines

| Cell Line | Cell Type | IC50 (µM, 72h) (mean ± SEM) |

| HG-3 | Chronic Lymphocytic Leukemia (CLL) | 0.77 ± 0.04 |

| OSU-CLL | Chronic Lymphocytic Leukemia (CLL) | 0.44 ± 0.03 |

| MEC-1 | Chronic Lymphocytic Leukemia (CLL) | 0.52 ± 0.03 |

| TMD8 | Activated B-cell-like Diffuse Large B-cell Lymphoma (ABC-DLBCL) | 0.39 ± 0.02 |

| U2932 | Activated B-cell-like Diffuse Large B-cell Lymphoma (ABC-DLBCL) | 0.42 ± 0.02 |

| SU-DHL-4 | Germinal-center-like Diffuse Large B-cell Lymphoma (GC-DLBCL) | 0.48 ± 0.03 |

| SU-DHL-6 | Germinal-center-like Diffuse Large B-cell Lymphoma (GC-DLBCL) | 0.45 ± 0.02 |

| Jeko-1 | Mantle Cell Lymphoma (MCL) | 0.41 ± 0.02 |

| Mino | Mantle Cell Lymphoma (MCL) | 0.38 ± 0.02 |

| Granta-519 | Mantle Cell Lymphoma (MCL) | 0.43 ± 0.02 |

Data sourced from Eiken et al., Cancer Research Communications, 2024.[4][9]

Table 2: Global Molecular Changes Induced by this compound in OSU-CLL Cells

| Omics Analysis | Treatment Conditions | Number of Modulated Molecules | Significance Threshold |

| RNA-Sequencing | 2 µM this compound for 4 hours | > 6,500 genes | FDR < 0.05 |

| TMT Proteomics | 1 µM this compound for 24 hours | 132 proteins | p < 0.05 |

Data sourced from Eiken et al., Cancer Research Communications, 2024 and bioRxiv, 2024.[1][9]

Table 3: this compound-Induced Apoptosis and UPR in CLL Cell Lines

| Cell Line | Treatment (24h) | Apoptosis (%) | Fold Change in TPE-NMI MFI (4h) |

| HG-3 | 2 µM this compound | ~40% | ~2.5 (at 5 µM) |

| OSU-CLL | 1 µM this compound | ~50% | ~3.0 (at 5 µM) |

Data is approximated from graphical representations in Eiken et al., Cancer Research Communications, 2024 and bioRxiv, 2024.[1][9]

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action in CLL

Caption: Overview of this compound's multi-faceted mechanism of action in Chronic Lymphocytic Leukemia.

Experimental Workflow for Assessing this compound Activity

Caption: A generalized workflow for the preclinical evaluation of this compound's anti-cancer effects.

Detailed Experimental Protocols

Immunoblotting for Protein Expression and Phosphorylation

This protocol is used to detect changes in the levels and phosphorylation status of specific proteins following this compound treatment.

-

Cell Lysis:

-

Treat CLL cells with this compound or vehicle (DMSO) for the desired time (e.g., 4 hours).

-

Harvest cells and wash with cold PBS.

-

Lyse cells in protein lysis buffer (e.g., 20 mM Tris pH 7.4, 150 mM NaCl, 1% Igepal CA-630, 5 mM EDTA) supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and add SDS-PAGE loading buffer.

-

Boil samples at 95°C for 5 minutes.

-

Separate proteins on an SDS-polyacrylamide gel.

-

Transfer proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., against p-BTK, p-PRAS, cleaved PARP, p65, MYC) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

-

RNA-Sequencing and Data Analysis

This protocol allows for a global analysis of gene expression changes induced by this compound.

-

RNA Extraction:

-

Treat OSU-CLL cells (1.5 x 10^6 cells/mL) with this compound (e.g., 1 or 2 µM) or DMSO for 4 hours.

-

Extract total RNA using a suitable kit (e.g., miRNeasy Mini Kit).

-

-

Library Preparation and Sequencing:

-

Assess RNA quality and quantity.

-

Prepare mRNA sequencing libraries (e.g., using Universal Plus mRNA-Seq with NuQuant kit).

-

Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NextSeq 550).

-

-

Data Analysis:

-

Align sequenced reads to a reference genome (e.g., hg38) using an aligner like HISAT2.

-

Quantify gene expression levels (e.g., as FPKM).

-

Perform differential gene expression analysis to identify genes significantly modulated by this compound treatment (FDR < 0.05).

-

Conduct pathway enrichment analysis (e.g., Gene Set Enrichment Analysis - GSEA) to identify signaling pathways affected by this compound.[1][3]

-

Detection of Reactive Oxygen Species (ROS)

This flow cytometry-based assay quantifies the intracellular levels of ROS.

-

Cell Treatment:

-

Treat CLL cells (1 x 10^6 cells/mL) with various concentrations of this compound for 24 hours. A positive control (e.g., H₂O₂) and a negative control (vehicle) should be included.

-

-

Staining:

-

Stain the cells with a ROS-sensitive fluorescent dye, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), according to the manufacturer's protocol.

-

Include a live/dead stain to exclude non-viable cells from the analysis.

-

-

Flow Cytometry:

-

Acquire data on a flow cytometer.

-

Analyze the median fluorescence intensity (MFI) of the ROS-sensitive dye in the live cell population.

-

Calculate the fold-change in MFI relative to the vehicle-treated control.[11]

-

Unfolded Protein Load Assay (TPE-NMI Staining)

This assay measures the accumulation of unfolded proteins in cells.

-

Cell Treatment:

-

Treat CLL cells with this compound (e.g., 5, 10 µM) or a known UPR inducer like thapsigargin for 4 hours.

-

-

Staining:

-

Flow Cytometry:

XBP1 mRNA Splicing Assay

This RT-PCR-based assay detects the splicing of XBP1 mRNA as an indicator of UPR activation.

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from this compound-treated and control cells.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

-

PCR Amplification:

-

Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.

-

-

Gel Electrophoresis:

-

Separate the PCR products on an agarose gel.

-

The unspliced XBP1 mRNA will yield a larger PCR product than the spliced form. The presence of the smaller band indicates XBP1 splicing and UPR activation.[4]

-

Conclusion

This compound is a novel anti-cancer agent with a distinct and powerful mechanism of action that involves the simultaneous targeting of multiple critical survival pathways in cancer cells. Its ability to inhibit NF-κB signaling, induce an irrecoverable unfolded protein response, and promote oxidative stress and ferroptosis provides a strong rationale for its development as a therapeutic for B-cell malignancies, including treatment-resistant forms of the disease. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research and development of this compound as a next-generation oncology therapeutic.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. digitalcommons.unmc.edu [digitalcommons.unmc.edu]

- 4. researchgate.net [researchgate.net]

- 5. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Novel Spirocyclic Dimer, this compound, Targets Chronic Lymphocytic Leukemia Survival Pathways with Potent Preclinical Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

Methodological & Application

SpiD3 Synthesis and Application in Cancer Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract